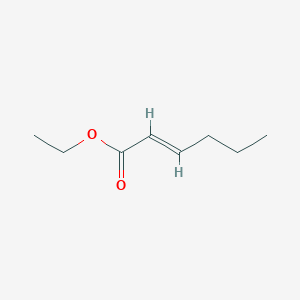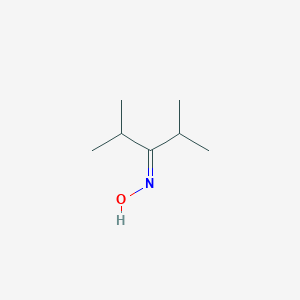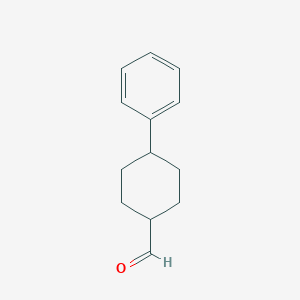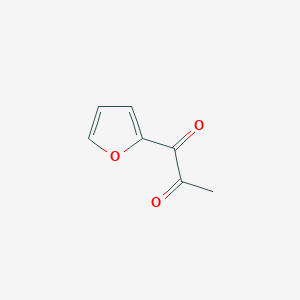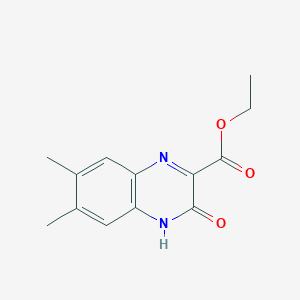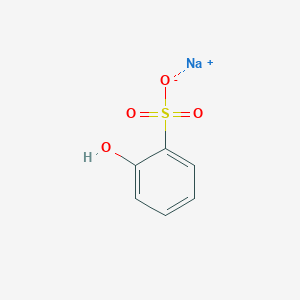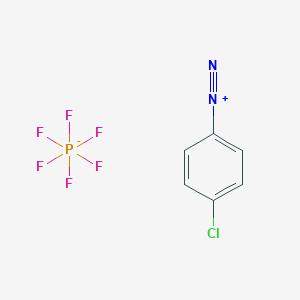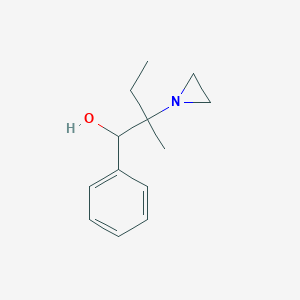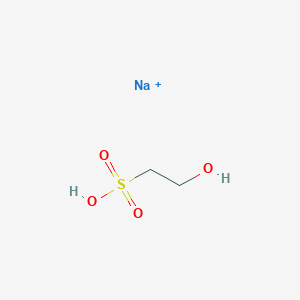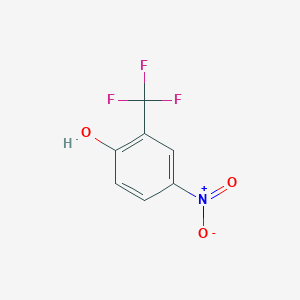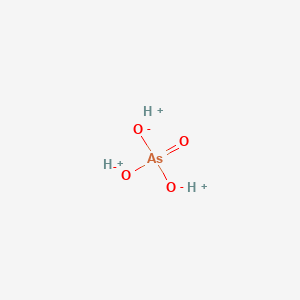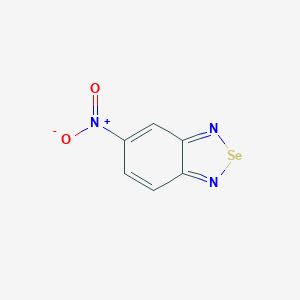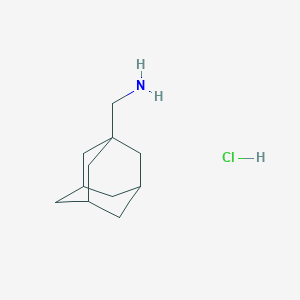
Adamantan-1-ylmethanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Adamantan-1-ylmethanamine hydrochloride and its derivatives can be synthesized through multiple chemical pathways. For instance, the synthesis of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas was achieved by reacting 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions, yielding compounds with significant yields and displaying inhibitory activity against human soluble epoxide hydrolase (sEH) (D'yachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of adamantan-1-ylmethanamine hydrochloride derivatives has been elucidated using various spectroscopic and X-ray diffraction techniques. For example, the vibrational spectra and molecular structure of isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas were analyzed, revealing the presence of intramolecular N-H⋯O and intermolecular N-H⋯S hydrogen bonds affecting vibrational modes (Saeed et al., 2017).
Chemical Reactions and Properties
Adamantan-1-ylmethanamine hydrochloride undergoes various chemical reactions, contributing to its diverse chemical properties. The synthesis and properties of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas and related derivatives, for instance, were explored, showcasing the compound's versatility in forming target-oriented inhibitors of sEH with increased solubility in water and reduced melting points (Butov et al., 2017).
Physical Properties Analysis
The physical properties of adamantan-1-ylmethanamine hydrochloride derivatives, such as melting points, solubility, and crystal structures, have been thoroughly investigated. The thermally induced interactions between adamantan-2-one (a closely related compound) and pharmaceutical excipients highlight the importance of understanding the physical properties in drug formulation and stability (Vlase et al., 2017).
Chemical Properties Analysis
The chemical properties of adamantan-1-ylmethanamine hydrochloride, including its reactivity and interactions with other chemical entities, are crucial for its application in synthesizing pharmacologically active substances. Studies on the synthesis, antimicrobial, and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives demonstrate the compound's potential in the development of new therapeutic agents (Al-Mutairi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Neurotropic Activity of N-(adamant-2-yl)anilines
Adamantan-1-ylmethanamine hydrochloride, as a class of adamantane derivatives, has been investigated for its neurotropic activity. A study focused on the synthesis and analysis of N-(adamant-2-yl)aniline derivatives, exploring their psychotropic effects related to the central dopaminergic and noradrenergic neuromediator systems. The derivatives demonstrated pronounced psychotropic activity, although with high toxicity (Morozov et al., 2006).
Synthesis of Adamantylated Hydantoins
Another study highlighted the synthesis of 3-(adamantan-1-ylalkyl)-2-(O,S,Se)hydantoins. These compounds were created by reacting (adamantan-1-ylalkyl)heteroallenes with glycine ethyl ester hydrochloride. This research offers insights into the chemical properties and potential applications of adamantane derivatives in various scientific fields (Burmistrov et al., 2019).
Synthesis of Homologs of 1-Isothiocyanatoadamantane
Research conducted by Pitushkin et al. (2018) involved synthesizing homologs of 1-isothiocyanatoadamantane. This involved reacting amines of the adamantane series with specific chemicals to yield desired compounds. Such studies contribute to understanding the adaptability of adamantane derivatives in various synthetic pathways (Pitushkin et al., 2018).
Adamantane-Based Ester Derivatives
A study by Kumar et al. (2015) explored the synthesis of adamantane-based ester derivatives. These compounds are important in treating neurological conditions and type-2 diabetes, aside from their antiviral abilities. The study provided crystallographic insight into the structural aspects of these compounds, indicating their multidimensional value in drug design (Kumar et al., 2015).
Synthesis of Adamantan-2-one Derivatives
The synthesis of adamantan-2-one and its derivatives, as precursors for various pharmacologically active substances like memantine hydrochloride, was studied. This research evaluated the thermal behavior and compatibility of adamantan-2-one with different pharmaceutical excipients, contributing to the development of drug formulations (Vlase et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-adamantylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHINHHYKFASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485179 | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-ylmethanamine hydrochloride | |
CAS RN |
1501-98-0 | |
| Record name | 1501-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | adamantan-1-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



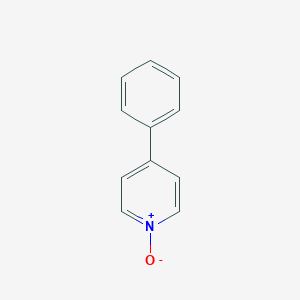
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
